![molecular formula C24H25N3O2 B2381510 2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1210436-77-3](/img/structure/B2381510.png)
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Antipsychotic Potential
A study by (Bhosale et al., 2014) explores the design, synthesis, and pharmacological evaluation of biphenyl derivatives linked with aryl piperazine. Among these, compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibited significant anti-dopaminergic and anti-serotonergic activity, suggesting potential for antipsychotic applications.
Antimicrobial Activities
Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. Certain compounds, including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, showed remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anticancer Potential
Research conducted by (Yurttaş et al., 2014) indicates that certain 1,2,4-triazine derivatives bearing piperazine amide moiety exhibit promising anticancer activities, particularly against breast cancer cells. Similarly, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, with some showing good efficacy against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-Inflammatory Properties
A study by (Ahmed, Molvi, & Khan, 2017) focused on synthesizing novel compounds with piperazine-1-yl and 1H-imidazole-1-yl ethanone groups, which demonstrated significant in vitro anti-inflammatory activity. This suggests potential use in anti-inflammatory drugs.
Synthesis Methodologies
He Zhao et al. (2002) discuss the systematic structure-activity relationship studies leading to potent compounds like 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methy-2,3-dihydro-indol-1-yl)-ethanone, highlighting the importance of synthesis methodologies in pharmaceutical research (He Zhao et al., 2002).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(17-27-11-10-19-8-4-5-9-22(19)27)25-12-14-26(15-13-25)24(29)21-16-20(21)18-6-2-1-3-7-18/h1-11,20-21H,12-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNKAAGUVZOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone |
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